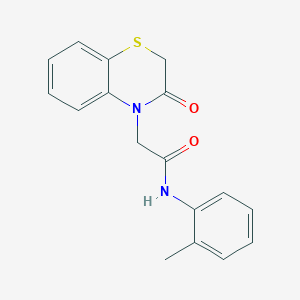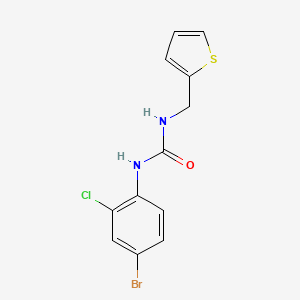![molecular formula C15H14N4O3S B5741513 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5741513.png)
2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been found to have a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, it has been found to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell death.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Some of these effects include:
1. Anticancer Properties: this compound has been found to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroprotective Properties: this compound has been found to have neuroprotective properties and may help to prevent the death of neurons in the brain.
3. Anti-inflammatory Properties: this compound has been found to have anti-inflammatory properties and may be useful in treating conditions such as arthritis.
実験室実験の利点と制限
One advantage of using 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide in lab experiments is its wide range of biochemical and physiological effects. It can be used in a variety of research areas, making it a versatile compound. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
将来の方向性
There are several future directions for research on 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide. Some of these include:
1. Further studies on the mechanism of action to better understand how the compound works.
2. Studies on the potential use of the compound in treating other diseases such as diabetes and cardiovascular disease.
3. Studies on the potential use of the compound in combination with other drugs to enhance its effects.
4. Development of new synthesis methods to improve the yield and purity of the compound.
合成法
The synthesis method for 2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide involves several steps. The first step involves the reaction of 6-methyl-2-pyridinylamine with carbon disulfide to form the corresponding dithiocarbamate. This dithiocarbamate is then reacted with 3-nitrobenzoyl chloride to form the desired compound.
科学的研究の応用
2-methyl-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it useful in a variety of research areas. Some of the research areas where it has been used include:
1. Cancer Research: this compound has been found to have potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neurological Disorders: this compound has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to have neuroprotective properties and may help to prevent the death of neurons in the brain.
3. Inflammation: this compound has also been studied for its potential use in treating inflammation. It has been found to have anti-inflammatory properties and may be useful in treating conditions such as arthritis.
特性
IUPAC Name |
2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-5-3-8-13(16-9)17-15(23)18-14(20)11-6-4-7-12(10(11)2)19(21)22/h3-8H,1-2H3,(H2,16,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAONIKPJUGOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-butyl-3-{[4-(dimethylamino)benzylidene]amino}-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5741448.png)

![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)

![2,2'-(1,4-phenylene)bis(1-methyl-1H-imidazo[4,5-c]pyridine)](/img/structure/B5741502.png)
![2-(2-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5741528.png)

![2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzamide](/img/structure/B5741544.png)

![ethyl 3-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5741551.png)

![methyl [2-(3-chlorophenyl)ethyl]carbamate](/img/structure/B5741557.png)